5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylpiperidine moiety attached to a methylpyridinone core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the reaction of 1-benzylpiperidine with 6-methyl-2-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperidine or pyridinone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridinone core can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpiperidin-2-ylmethanamine
- 2-[(1-Benzyl-piperidin-2-ylMethyl)-aMino]-ethanol
- (1-Benzyl-piperidin-2-ylMethyl)-cyclopropyl-aMino-acetic acid
Uniqueness
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is unique due to its specific combination of a benzylpiperidine moiety and a methylpyridinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(1-benzylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H22N2O/c1-14-16(10-11-18(21)19-14)17-9-5-6-12-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H,19,21) |
InChI Key |
NMOCIPNDBINPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2CCCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.